molecular formula C15H19NO4 B13638408 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid

2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid

Cat. No.: B13638408
M. Wt: 277.31 g/mol
InChI Key: YOAALMIFHGDXMA-UHFFFAOYSA-N
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Description

2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid: is a complex organic compound that features a benzyloxycarbonyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group in pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by alkylation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, while the pyrrolidine ring can engage in various interactions with enzymes or receptors. The acetic acid moiety may also participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
  • 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid

Uniqueness

2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxycarbonyl group provides protection during synthesis, while the pyrrolidine ring offers a versatile scaffold for further modifications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-(3-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C15H19NO4/c1-15(9-13(17)18)7-8-16(11-15)14(19)20-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18)

InChI Key

YOAALMIFHGDXMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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